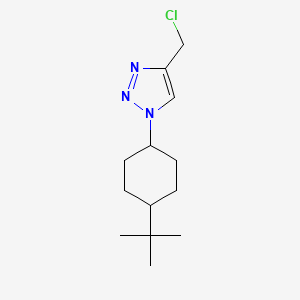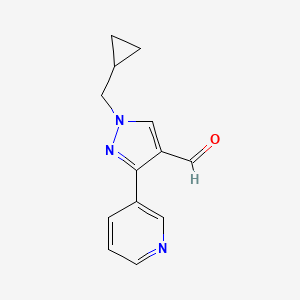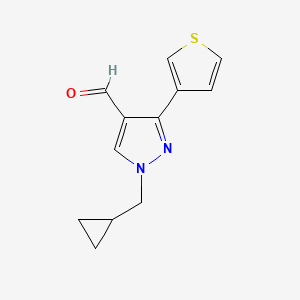
1-(4-(tert-butyl)cyclohexyl)-4-(chloromethyl)-1H-1,2,3-triazole
Descripción general
Descripción
1-(4-(tert-butyl)cyclohexyl)-4-(chloromethyl)-1H-1,2,3-triazole, also known as TB-CHCM-T, is an organic compound belonging to the class of triazoles. It is a synthetic molecule composed of a cyclohexyl ring connected to a 1,2,3-triazole ring, with a tert-butyl and chloromethyl group attached to the cyclohexyl ring. TB-CHCM-T is a versatile compound that has a wide range of applications in various scientific fields, including medicinal chemistry, synthetic organic chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Alkylation Studies
Alkylation Reactions with Alcohols : Research conducted by Sukhanova et al. (2008) investigates the alkylation of 3-nitro-1,2,4-triazole and its derivatives with secondary and tertiary alcohols, such as tert-butyl alcohols, leading to the formation of various regioisomers including 1-tert-butyl-3-nitro-1,2,4-triazole (Sukhanova, Sakovich, & Sukhanov, 2008).
Synthesis of Azoxy-2H-1,2,3-triazole Oxides : Zelenov et al. (2014) described the synthesis of various 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole oxides, showcasing the reactivity of tert-butyl-substituted triazoles in creating compounds with potential applications in energetic materials (Zelenov, Voronin, Churakov, Strelenko, & Tartakovsky, 2014).
Synthesis of Energetic Salts
- Creation of Triazolyl-Functionalized Salts : Wang et al. (2007) developed triazolyl-functionalized monocationic energetic salts, which involved the reaction of 1-(chloromethyl)-1H-1,2,4-triazole with various bases. These compounds exhibit good thermal stability and high density, making them of interest for applications in energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Other Applications
Cytostatic Activity Studies : Research by De las Heras et al. (1979) focused on the synthesis of N-glycosyl(halomethyl)-1,2,3-triazoles, including chloromethyl- and bromomethyl-1,2,3-triazoles, and their inhibitory effects on the in vitro growth of HeLa cells and life span extension in mice with tumors (De las Heras, Alonso, & Alonso, 1979).
Synthesis of Biphenyl Containing Conjugated Copolymers : Deniz et al. (2013) synthesized various polymers incorporating triazole rings, such as Poly 4-(biphenyl-4-yl)-2-dodecyl-2H-benzo[d][1,2,3]triazole, exhibiting properties like high thermal stability and fluorescent behavior, potentially useful in materials science (Deniz, Nurioglu, Unlu, Şendur, Toppare, & Çırpan, 2013).
Propiedades
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3/c1-13(2,3)10-4-6-12(7-5-10)17-9-11(8-14)15-16-17/h9-10,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUUVZMRNJSMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(tert-butyl)cyclohexyl)-4-(chloromethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















